2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound features a pyrimidinone core substituted with various functional groups, including a sulfanyl group and an N-(2-methoxyethyl)acetamide moiety. Its intricate structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidin-5-one core. One common approach is the cyclization of appropriately substituted aminopyrimidines under acidic or basic conditions[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The subsequent introduction of the sulfanyl group and the N-(2-methoxyethyl)acetamide moiety can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The pyrido[2,3-d]pyrimidinone core can be reduced to form a pyridopyrimidinone derivative.
Substitution: : The N-(2-methoxyethyl)acetamide moiety can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of pyridopyrimidinone derivatives.
Substitution: : Formation of various substituted pyrido[2,3-d]pyrimidin-5-ones.
Scientific Research Applications
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : It may be used as a probe to study biological systems or as a precursor for bioactive compounds.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: : It may find use in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes or receptors, leading to downstream effects in cellular pathways. Further research would be needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the sulfanyl group and the N-(2-methoxyethyl)acetamide moiety Similar compounds might include other pyrido[2,3-d]pyrimidin-5-ones with different substituents
List of Similar Compounds
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
2-(4,7-dioxopyrido[2,3-d]pyrimidin-6-yl)acetanilides
(R)-N-{1-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-17-12-11(13(20)18(2)14(17)21)9(4-5-16-12)23-8-10(19)15-6-7-22-3/h4-5H,6-8H2,1-3H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCURUGLAKBUCCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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